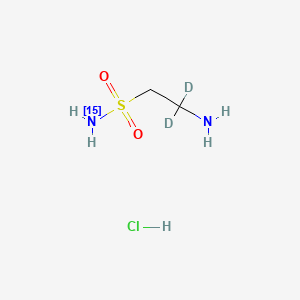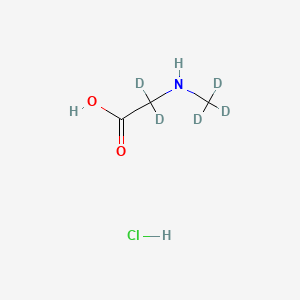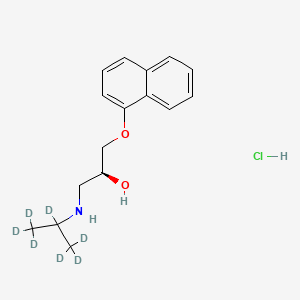
(S)-Propranolol-d7 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Propranolol-d7 (hydrochloride) is a deuterated form of the beta-adrenergic receptor blocking agent propranolol hydrochloride. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. Propranolol itself is a non-selective beta-blocker that is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Propranolol-d7 (hydrochloride) typically involves the incorporation of deuterium into the propranolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of (S)-(-)-Propranolol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Propranolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the propranolol molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-(-)-Propranolol-d7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in studies involving isotopic labeling to trace metabolic pathways and reaction mechanisms.
Biology: Employed in research on beta-adrenergic receptor function and signaling pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
The mechanism of action of (S)-(-)-Propranolol-d7 (hydrochloride) involves the blockade of beta-adrenergic receptors. By inhibiting these receptors, the compound reduces the effects of catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparison with Similar Compounds
Similar Compounds
Propranolol hydrochloride: The non-deuterated form of the compound.
Atenolol: Another beta-blocker with similar cardiovascular effects.
Metoprolol: A selective beta-1 blocker used for similar indications.
Uniqueness
(S)-(-)-Propranolol-d7 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. This makes it particularly valuable in research settings where precise tracking of the drug’s metabolic fate is required.
Properties
Molecular Formula |
C16H22ClNO2 |
|---|---|
Molecular Weight |
302.85 g/mol |
IUPAC Name |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
InChI Key |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
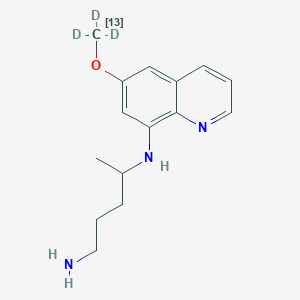
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
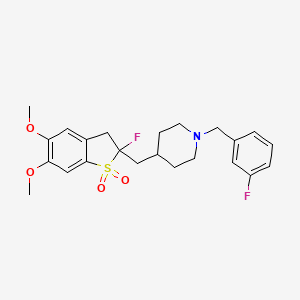
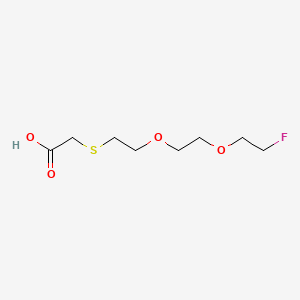

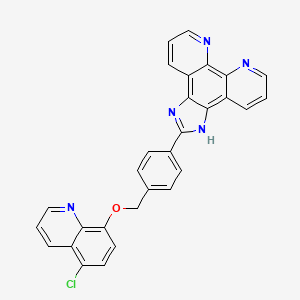
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
